molecular formula C10H8N2 B109042 2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine CAS No. 132125-39-4

2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine

Cat. No. B109042
CAS RN: 132125-39-4
M. Wt: 164.23 g/mol
InChI Key: MWVTWFVJZLCBMC-PGRXLJNUSA-N
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Description

2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine, or 4-D4-pyridine, is a unique molecule that has been used in a variety of scientific research applications. It is a deuterated derivative of pyridine, an aromatic nitrogen-containing heterocyclic compound that is found in a variety of natural products. 4-D4-pyridine is a valuable tool for researchers due to its unique physical and chemical properties, which enable it to be used in a variety of experiments.

Scientific Research Applications

Chemical Synthesis and Catalysis

The synthesis and applications of complex pyridine derivatives, such as "2,3,5,6-Tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine", play a crucial role in medicinal and pharmaceutical industries. These compounds are key precursors for developing various bioactive molecules due to their broader synthetic applications and bioavailability. The use of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in synthesizing pyranopyrimidine scaffolds, demonstrates the importance of these compounds in advancing synthetic methodologies (Parmar, Vala, & Patel, 2023).

Drug Development and Pharmacophore Design

Pyridine derivatives serve as crucial scaffolds in drug development, particularly in designing kinase inhibitors. These compounds are known for their selectivity and potency in inhibiting specific kinases responsible for proinflammatory cytokine release. Their ability to bind selectively and potently makes them valuable in pharmacophore design for therapeutic applications (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Biomedical Applications

The pyridine core is instrumental in the development of novel biomedical applications, including anticancer, antibacterial, and antiviral therapies. Pyridine-based Cu(II) complexes, for example, have shown excellent anticancer potency against various cancer cell lines, highlighting the therapeutic potential of pyridine derivatives in addressing critical health issues (Alshamrani, 2023).

Chemical Sensing and Environmental Monitoring

The versatility of pyridine derivatives extends to environmental monitoring and chemical sensing, where they are used as chemosensors for detecting various species. Their high affinity for ions and neutral species makes them highly effective in analytical chemistry applications for environmental, agricultural, and biological sample analyses (Abu-Taweel et al., 2022).

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(2,3,5,6-tetradeuteriopyridin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVTWFVJZLCBMC-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C2=C(C(=NC(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132125-39-4
Record name 132125-39-4
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